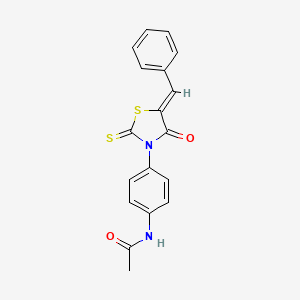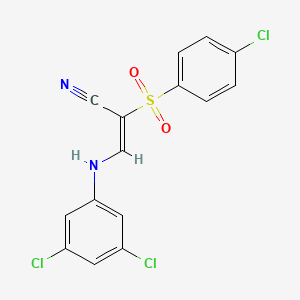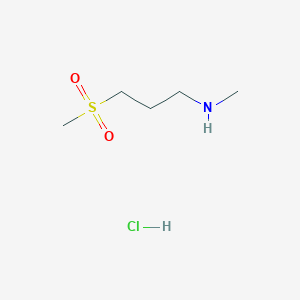
(3-Methanesulfonylpropyl)(methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Methanesulfonylpropyl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 2219379-29-8 . It has a molecular weight of 187.69 and is typically in powder form . The IUPAC name for this compound is N-methyl-3-(methylsulfonyl)propan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “(3-Methanesulfonylpropyl)(methyl)amine hydrochloride” is 1S/C5H13NO2S.ClH/c1-6-4-3-5-9(2,7)8;/h6H,3-5H2,1-2H3;1H . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
Amines, such as “(3-Methanesulfonylpropyl)(methyl)amine hydrochloride”, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Physical And Chemical Properties Analysis
“(3-Methanesulfonylpropyl)(methyl)amine hydrochloride” is a powder with a molecular weight of 187.69 . It is stored at room temperature .科学的研究の応用
Reductive Deamination of Aromatic Amines
Aromatic amines can be conveniently reduced through amination of the corresponding arylamine methanesulfonamides using chloroamine under alkaline conditions. This process, which involves sulfonamide formation and reduction reactions, is compatible with various functional groups and occurs in high yield. This method highlights the utility of methanesulfonamide derivatives in facilitating organic synthesis processes by enabling the selective deamination of aromatic amines (Wang & Guziec, 2001).
Environmental Degradation of Herbicides
In the context of environmental science, (3-Methanesulfonylpropyl)(methyl)amine derivatives play a role in the degradation of bensulfuron methyl (BSM), a widely used herbicide in paddy soils. Studies have shown that BSM can be mineralized to methane through hydrolysis, adsorption, and biodegradation under methanogenic conditions. The interaction with amine, amide, and amino sugar functional groups suggests a complex transformation pathway for sulfonylurea herbicides, shedding light on biotransformation mechanisms in aquatic systems (Zhu et al., 2018).
Particle Formation in Atmospheric Chemistry
Research into atmospheric chemistry has revealed that amines, including derivatives of (3-Methanesulfonylpropyl)(methyl)amine, significantly enhance methanesulfonic acid (MSA)-driven new particle formation (NPF). This process is crucial for understanding the atmospheric concentrations of pollutants and their effects on climate. The study of MEA-MSA clusters, for instance, demonstrates the role of hydrogen bonding and gas-phase basicity in particle formation, which is essential for predicting the impact of amine-based CO2 capture technologies on atmospheric chemistry (Shen et al., 2019).
Synthesis and Characterization of Nanoparticles
In materials science, the effective density measurements of sodium methanesulfonate and aminium chloride nanoparticles provide insights into their properties and applications. Such studies are crucial for calibrating aerosol mass spectrometers and estimating hygroscopic growth factors, which have implications for environmental monitoring and the development of nanomaterials (Perraud, Smith, & Olfert, 2023).
Safety and Hazards
特性
IUPAC Name |
N-methyl-3-methylsulfonylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2S.ClH/c1-6-4-3-5-9(2,7)8;/h6H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAGVHSIAWTQSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methanesulfonylpropyl)(methyl)amine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

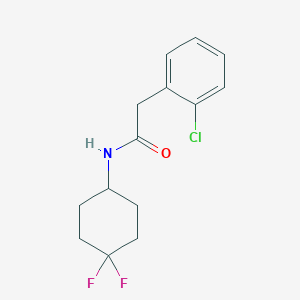
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)
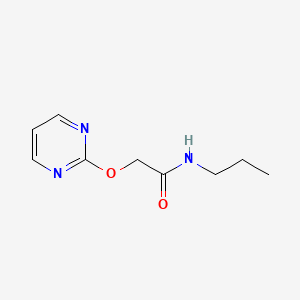
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2691359.png)
![4-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-methoxyquinoline-3-carbonitrile hydrochloride](/img/structure/B2691361.png)
![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)
![Allyl 5-(4-(dimethylamino)phenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2691365.png)
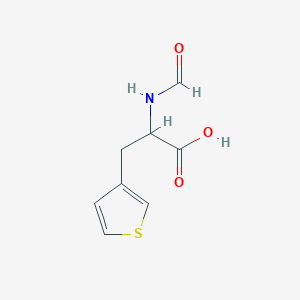
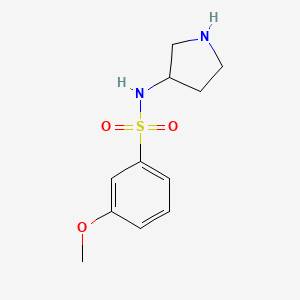
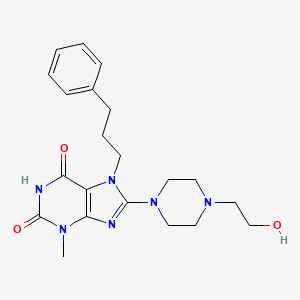

![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)
